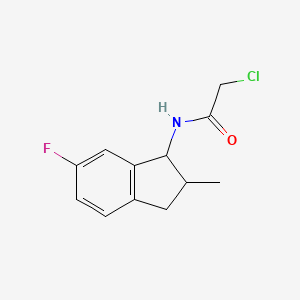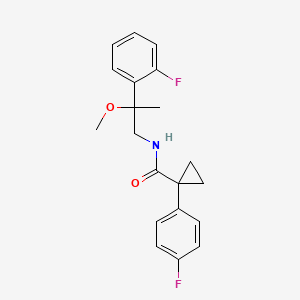
1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, and two fluorophenyl groups, which are aromatic rings with a fluorine atom attached. It also contains a methoxypropyl group, which is a three-carbon chain with a methoxy (OCH3) group at one end, and a carboxamide group, which is a carbonyl (C=O) group attached to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring is likely to introduce some strain into the molecule due to its small size and angle strain. The fluorine atoms on the phenyl rings are electronegative and may influence the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The cyclopropane ring is generally reactive due to ring strain. The fluorine atoms are electronegative and may make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis Methods
The compound "1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide" is a complex molecule with potential applications in various fields. Recent research has focused on the synthesis and structural analysis of related compounds. For example, Zhou et al. (2021) established a rapid and high-yield synthetic method for a compound structurally similar to the one , demonstrating the potential for efficient synthesis of such complex molecules (Zhou et al., 2021). Furthermore, Pancrazzi et al. (2017) synthesized a related compound using palladium-catalyzed oxidative cyclization-methoxycarbonylation, highlighting advanced synthesis techniques for complex fluorinated compounds (Pancrazzi et al., 2017).
Crystal Structure and Physical Properties
Studies have also been conducted on the crystal structure and physical properties of related compounds. Köysal et al. (2005) investigated the crystal structure of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, revealing insights into geometric parameters and molecular conformation (Köysal et al., 2005). The study by Haufe et al. (2002) on monofluorinated cyclopropanecarboxylates provided valuable data on solid-state structures and the synthesis of optically active forms of these compounds, indicating the potential for detailed structural and stereochemical analysis in compounds similar to "1-(4-fluorophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclopropanecarboxamide" (Haufe et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c1-19(25-2,16-5-3-4-6-17(16)22)13-23-18(24)20(11-12-20)14-7-9-15(21)10-8-14/h3-10H,11-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHWSQPUULKTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)
![2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2629381.png)
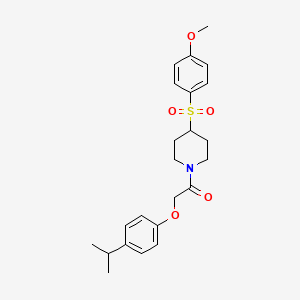
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)
![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)
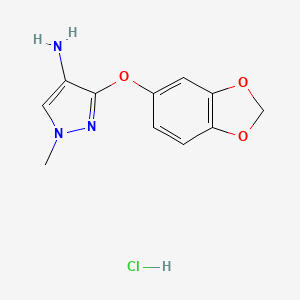
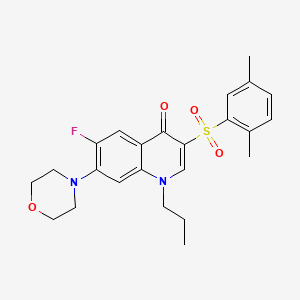

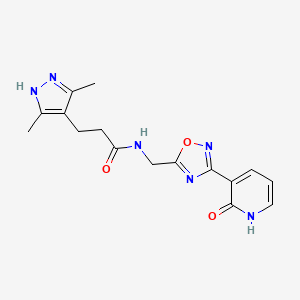
![2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629391.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)
![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2629398.png)
![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)
